Unveiling 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide to its Natural Origins, Discovery, and Biological Significance
Unveiling 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide to its Natural Origins, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide. Primarily isolated from the leaves and unripe fruit of the Indian mast tree, Polyalthia longifolia, this natural compound has garnered significant scientific interest due to its diverse and potent biological activities. Its discovery was largely driven by bioassay-guided fractionation of plant extracts, leading to the identification of a molecule with promising antileishmanial, anticancer, and anti-inflammatory properties. This document details the natural sources, discovery, experimental protocols for its isolation and characterization, and a comprehensive summary of its biological activities supported by quantitative data. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.
Natural Sources and Discovery
The principal natural source of 16-hydroxycleroda-3,13-dien-15,16-olide is the evergreen tree Polyalthia longifolia, belonging to the Annonaceae family.[1][2][3][4] This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.[3][4] The discovery of 16-hydroxycleroda-3,13-dien-15,16-olide was a result of systematic bioassay-guided fractionation of crude extracts from the leaves of Polyalthia longifolia var. pendula.[2] This process involves separating the plant extract into different fractions and testing each for a specific biological activity, such as antileishmanial or cytotoxic effects, to isolate the active constituent.
Experimental Protocols
Isolation of 16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide
The isolation of 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide from the leaves of Polyalthia longifolia is typically achieved through a multi-step chromatographic process. The following protocol is a synthesis of methodologies described in the scientific literature.[2]
2.1.1. Plant Material and Extraction
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Fresh leaves of Polyalthia longifolia var. pendula are collected, shade-dried, and pulverized.
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The powdered leaf material is then subjected to extraction with 95% ethanol at room temperature.
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The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
2.1.2. Fractionation
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The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
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The biological activity of each fraction is assessed (e.g., antileishmanial assay) to identify the most potent fraction. The ethyl acetate fraction is often found to be highly active.
2.1.3. Chromatographic Purification
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The active fraction (e.g., 20% ethyl acetate in hexane) is subjected to column chromatography over silica gel (230–400 mesh).[2]
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A gradient elution is performed using a hexane-ethyl acetate solvent system, starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate.[2]
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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The sub-fraction showing the highest purity and activity (e.g., 6% ethyl acetate in hexane) is further purified.[2]
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This purification step may involve further column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound, 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.
Isolation workflow for 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure, including the connectivity and stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl and lactone carbonyl groups.
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X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule.
Biological Activities and Quantitative Data
16-Hydroxycleroda-3,13-dien-15,16-olide exhibits a range of biological activities, which are summarized in the tables below.
Antileishmanial Activity
The compound has shown significant efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2]
| Assay Type | Target Organism/Cell Line | Parameter | Value | Reference |
| In vitro | Leishmania donovani promastigotes | IC₅₀ | 5.0 µg/mL | [2] |
| In vitro | Leishmania donovani amastigotes | IC₅₀ | 0.4 µg/mL | [2] |
| In vitro | Murine Macrophages (J774A.1) | CC₅₀ | >40 µg/mL | [2] |
| In vivo | L. donovani infected hamsters | % Inhibition of parasite load | ~89% at 50 mg/kg (oral) | [2] |
Anticancer Activity
The compound has demonstrated cytotoxic effects against various human cancer cell lines.[5][6][7][8]
| Cancer Type | Cell Line | Parameter | Value (µM) | Reference |
| Bladder Cancer | T24 | IC₅₀ | 25 | [8] |
| Renal Carcinoma | A-498 | IC₅₀ | ~20 | [6] |
| Renal Carcinoma | 786-O | IC₅₀ | ~10 | [6] |
| Ovarian Cancer | OVCAR-4 | IC₅₀ | Micromolar range | [5] |
| Ovarian Cancer | OVCAR-8 | IC₅₀ | Micromolar range | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential has been evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]
| Assay Type | Cell Line | Stimulant | Concentration | % NO Inhibition | Reference |
| In vitro | RAW 264.7 Macrophages | LPS | 10 µg/mL | 81.1% | [3] |
Signaling Pathways
16-Hydroxycleroda-3,13-dien-15,16-olide exerts its biological effects by modulating several key intracellular signaling pathways.
Anticancer Signaling Pathways
In cancer cells, the compound has been shown to induce apoptosis and inhibit proliferation by targeting multiple signaling cascades, including the EGFR/MEK/ERK and PI3K/Akt/mTOR pathways.[6][7][8]
Inhibition of cancer cell signaling pathways.
Antileishmanial Mechanism of Action
The antileishmanial activity is, at least in part, due to the inhibition of Leishmania donovani DNA topoisomerase I, an enzyme crucial for DNA replication and repair in the parasite. This inhibition ultimately leads to apoptosis of the parasite.[1][2]
Antileishmanial mechanism of action.
Conclusion
16-Hydroxycleroda-3,13-dien-15,16-olide, a natural product isolated from Polyalthia longifolia, represents a promising lead compound for the development of new therapeutic agents. Its significant antileishmanial, anticancer, and anti-inflammatory activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling subject for further research and drug development efforts. This technical guide provides a foundational overview for scientists and researchers interested in exploring the potential of this clerodane diterpene.
References
- 1. 16alpha-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 16-Hydroxycleroda-3,13-Dien-15,16-Olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 16-Hydroxycleroda-3,13-dien-15,16-olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
